3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid
Brand Name: Vulcanchem
CAS No.: 10515-72-7
VCID: VC20964214
InChI: InChI=1S/C13H14I3NO4/c1-2-5-17(9(18)3-4-10(19)20)12-7(14)6-8(15)13(21)11(12)16/h6,21H,2-5H2,1H3,(H,19,20)
SMILES: CCCN(C1=C(C(=C(C=C1I)I)O)I)C(=O)CCC(=O)O
Molecular Formula: C13H14I3NO4
Molecular Weight: 628.97 g/mol

3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid

CAS No.: 10515-72-7

Cat. No.: VC20964214

Molecular Formula: C13H14I3NO4

Molecular Weight: 628.97 g/mol

* For research use only. Not for human or veterinary use.

3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid - 10515-72-7

Specification

CAS No. 10515-72-7
Molecular Formula C13H14I3NO4
Molecular Weight 628.97 g/mol
IUPAC Name 4-(3-hydroxy-2,4,6-triiodo-N-propylanilino)-4-oxobutanoic acid
Standard InChI InChI=1S/C13H14I3NO4/c1-2-5-17(9(18)3-4-10(19)20)12-7(14)6-8(15)13(21)11(12)16/h6,21H,2-5H2,1H3,(H,19,20)
Standard InChI Key VSDUMHXFCUCZKA-UHFFFAOYSA-N
SMILES CCCN(C1=C(C(=C(C=C1I)I)O)I)C(=O)CCC(=O)O
Canonical SMILES CCCN(C1=C(C(=C(C=C1I)I)O)I)C(=O)CCC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator